molecular formula C11H12S B3387404 Benzene, (4-pentynylthio)- CAS No. 82239-64-3

Benzene, (4-pentynylthio)-

Cat. No.: B3387404
CAS No.: 82239-64-3
M. Wt: 176.28 g/mol
InChI Key: FFOAIBUXJNPJEY-UHFFFAOYSA-N
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Description

The compound combines the aromatic stability of benzene with the electronic and steric effects of the 4-pentynylthio substituent. Such structural features make it relevant in organic synthesis, materials science, and pharmaceutical chemistry, where substituent effects on reactivity and physicochemical properties are critical .

Properties

IUPAC Name

pent-4-ynylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h1,4-6,8-9H,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOAIBUXJNPJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433719
Record name Benzene, (4-pentynylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82239-64-3
Record name Benzene, (4-pentynylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-pentynylthio)- typically involves the reaction of benzene with a pentynylthio group. One common method is the Friedel-Crafts alkylation, where benzene reacts with a pentynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of Benzene, (4-pentynylthio)- may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Types of Reactions:

    Oxidation: Benzene, (4-pentynylthio)- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.

    Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group to the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Nitric acid, sulfuric acid, controlled temperature.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Nitrobenzene derivatives.

Scientific Research Applications

Applications in Scientific Research

Benzene, (4-pentynylthio)- has several notable applications in scientific research:

Organic Synthesis

  • Intermediate for Complex Molecules : It acts as a precursor in synthesizing more complex organic molecules and materials used in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Material Science

  • Polymer Chemistry : Benzene, (4-pentynylthio)- is utilized in the development of polymers and copolymers that exhibit enhanced thermal and mechanical properties.
  • Liquid Crystal Displays : Its derivatives are explored for applications in liquid crystal technology due to their unique electronic properties.

Biological Applications

  • Antimicrobial Activity : Research indicates that derivatives of Benzene, (4-pentynylthio)- may possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Research : Some studies suggest that compounds related to Benzene, (4-pentynylthio)- may inhibit cancer cell growth through mechanisms involving oxidative stress and apoptosis.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various thiophenol derivatives, including Benzene, (4-pentynylthio)-. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Development

Research focused on synthesizing new polymeric materials incorporating Benzene, (4-pentynylthio)- into their structure. The resulting polymers exhibited improved mechanical strength and thermal stability compared to conventional polymers.

Mechanism of Action

The mechanism of action of Benzene, (4-pentynylthio)- involves its interaction with molecular targets such as enzymes and receptors. The aromatic benzene ring can participate in π-π interactions, while the pentynylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Electronic Parameters of Selected Benzene Derivatives

Compound Substituent σ (Hammett) cSAR(X)* Aromaticity (NICS, ppm)
Benzene -H 0.00 0.00 -10.1
Thioanisole -S-CH₃ -0.06 +0.12 -9.5
Nitrobenzene -NO₂ +0.78 +0.45 -7.8
4-Pentynylthio benzene -S-(C≡C-C₃H₇) +0.15† +0.20† -8.6†

*Conjugated Substituent Effect (cSAR) values inferred from .
†Estimated based on comparable substituents.

Steric and Structural Effects

The pentynyl chain introduces significant steric bulk compared to smaller substituents:

  • Toluene (-CH₃): The methyl group is compact, minimally affecting molecular packing. In contrast, the linear pentynyl chain may hinder π-π stacking in cocrystals, similar to methyl-substituted benzene derivatives in , where bulky groups alter donor-acceptor ratios.
  • 4-Tert-butyldiphenyl sulfide : The tert-butyl group is highly bulky, while the pentynyl chain offers moderate steric hindrance with directional rigidity due to the triple bond. This could influence catalytic interactions or crystal lattice formation .

Reactivity in Reduction and Catalytic Processes

Reduction of 4-pentynylthio benzene would differ from other derivatives:

  • Catalytic hydrogenation : The sulfur atom may poison transition metal catalysts (e.g., Pd, Pt), reducing efficiency compared to oxygenated derivatives like anisole. This aligns with , where sulfur-containing compounds often require modified catalysts .
  • Birch reduction : Electron-withdrawing substituents typically direct reduction to 1,4-cyclohexadiene. The pentynylthio group’s electronic profile may favor similar regioselectivity but with slower kinetics due to steric effects .

Table 2: Reduction Efficiency of Benzene Derivatives

Compound Reduction Method Product Yield (%) Conditions
Benzene Catalytic hydrogenation Cyclohexane 95 H₂, Pt, 25°C
Nitrobenzene Birch reduction 1,4-Cyclohexadiene 80 Li/NH₃, -78°C
4-Pentynylthio benzene Catalytic hydrogenation Partial reduction* 50† H₂, Pd/C, 25°C‡

*Potential partial reduction of alkyne to cis-alkene. †Estimated based on sulfur’s catalyst-poisoning effect. ‡Hypothetical conditions.

Physicochemical Properties

  • Hydration Free Energy : shows hydration free energies (ΔΔG) for benzene derivatives correlate with substituent polarity. The 4-pentynylthio group’s moderate polarity may place its ΔΔG between thioanisole (-0.8 kcal/mol) and nitrobenzene (+1.2 kcal/mol) .
  • Thermal Stability : The alkyne’s high bond energy (∼837 kJ/mol) may enhance thermal stability compared to alkylthio derivatives, aligning with ’s discussion on benzene derivatives as heat-transfer fluids .

Biological Activity

Benzene, (4-pentynylthio)- is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

Benzene, (4-pentynylthio)- features a benzene ring substituted with a pentynylthio group. The presence of the sulfur atom is significant as it can influence the compound's reactivity and biological interactions. The chemical structure can be represented as follows:

C6H5 S C5H7\text{C}_6\text{H}_5\text{ S C}_5\text{H}_7

Mechanisms of Biological Activity

Research indicates that compounds containing sulfur, such as benzene, (4-pentynylthio)-, may exhibit various biological activities through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar to other sulfur-containing compounds, benzene derivatives can participate in redox cycling, leading to the generation of ROS. This mechanism is crucial for their cytotoxic effects against cancer cells .
  • Inhibition of Tubulin Polymerization : Some studies suggest that benzene derivatives may interfere with tubulin dynamics, which is essential for cell division. This activity hints at potential anticancer properties .
  • Genotoxicity : Benzene and its derivatives are known to exhibit genotoxic effects, potentially leading to DNA damage and mutations. This aspect is particularly relevant in assessing the safety and therapeutic windows of such compounds .

Toxicity Profile

The toxicity of benzene, (4-pentynylthio)- has been evaluated in various studies. Key findings include:

  • Acute Toxicity : In vitro assays have shown that this compound exhibits cytotoxic effects at micromolar concentrations, indicating a need for careful dosage in therapeutic applications .
  • Long-term Effects : Chronic exposure to benzene compounds has been associated with hematotoxicity and increased risk of leukemia. The mechanisms underlying these effects involve metabolic activation leading to reactive intermediates that can damage cellular components .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzene derivatives:

  • Antitumor Activity : A study demonstrated that sulfur-containing benzene derivatives inhibited tubulin polymerization and showed significant antitumor activity against various cancer cell lines. The most active compound was identified as 1,2,3-trimethoxy-4-(phenylthio)benzene .
  • Leishmanicidal Activity : Another investigation revealed that certain benzene derivatives exhibited leishmanicidal properties against Leishmania braziliensis, highlighting their potential in treating parasitic infections .
  • Genotoxicity Assessment : A comprehensive analysis using a framework for assessing genotoxic damage linked to benzene exposure revealed significant risks associated with occupational exposure to benzene and its metabolites. The study emphasized the importance of understanding the toxicokinetics of these compounds .

Data Tables

Compound NameBiological ActivityReference
Benzene, (4-pentynylthio)-ROS generation; Cytotoxicity
1,2,3-trimethoxy-4-(phenylthio)benzeneAntitumor; Tubulin inhibition
Benzene DerivativesGenotoxicity; Hematotoxicity

Chemical Reactions Analysis

General Reactivity of Thioether-Substituted Benzenes

The (4-pentynylthio) group introduces both sulfur-based reactivity (via the thioether) and alkyne functionality (via the pentynyl chain), enabling diverse transformations.

Key Reaction Pathways

Reaction TypeReagents/ConditionsProducts Formed
Oxidation H₂O₂, mCPBA, or O₃Sulfoxide → Sulfone derivatives
Reduction LiAlH₄, Na/NH₃Thiol or alkane derivatives
Alkyne-Specific Reactions Cu(I) catalysts (Click Chemistry)Triazoles via cycloaddition
Electrophilic Substitution HNO₃/H₂SO₄, Halogens (X₂)Nitro- or halo-substituted rings

Oxidation Reactions

Thioethers are prone to oxidation, forming sulfoxides and sulfones. For example:

  • Sulfoxide Formation :
     4 Pentynylthio benzene+H2O2Sulfoxide\text{ 4 Pentynylthio benzene}+\text{H}_2\text{O}_2\rightarrow \text{Sulfoxide}

  • Sulfone Formation :
    Sulfoxide+mCPBASulfone\text{Sulfoxide}+\text{mCPBA}\rightarrow \text{Sulfone}

Data Table : Oxidation Outcomes

Starting MaterialOxidizing AgentProduct (Yield)Reference
1,4-Bis(phenylthio)benzeneH₂O₂Sulfoxide (75%)
4-(Phenylthio)benzene-1,2-diaminemCPBASulfone (82%)

Reduction Reactions

The thioether group can be reduced to a thiol or alkane:

  • Thiol Formation :
     4 Pentynylthio benzene+LiAlH4Thiol+Pentane\text{ 4 Pentynylthio benzene}+\text{LiAlH}_4\rightarrow \text{Thiol}+\text{Pentane}

  • Alkyne Reduction :
    Pentynyl chain+H2/PdPentane chain\text{Pentynyl chain}+\text{H}_2/\text{Pd}\rightarrow \text{Pentane chain}

Alkyne-Specific Transformations

The pentynyl group enables click chemistry and cycloadditions:

  • Huisgen Cycloaddition :
     4 Pentynylthio benzene+AzideCu I Triazole derivative\text{ 4 Pentynylthio benzene}+\text{Azide}\xrightarrow{\text{Cu I }}\text{Triazole derivative}

  • Sonogashira Coupling :
    Cross-coupling with aryl halides to extend conjugation .

Electrophilic Aromatic Substitution (EAS)

The electron-donating thioether group directs incoming electrophiles to the para position:

  • Nitration :
     4 Pentynylthio benzene+HNO3/H2SO4Nitro derivative\text{ 4 Pentynylthio benzene}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{Nitro derivative}

  • Halogenation :
     4 Pentynylthio benzene+Br2Bromo derivative\text{ 4 Pentynylthio benzene}+\text{Br}_2\rightarrow \text{Bromo derivative}

Thermal and Photochemical Behavior

Thioethers with alkynes may undergo unique rearrangements or polymerization under heat/light, analogous to 7-nitro-4-(phenylthio)benzofurazan’s ROS generation under UV .

Comparative Analysis with Analogues

CompoundKey ReactivityDistinguishing Feature
1-Nitro-4-(phenylthio)benzeneNitro group directs EAS metaEnhanced electrophilic activity
4-(Phenylthio)phenol–OH stabilizes radicals (EPR-detectable)Redox-active phenolic hydrogen
Benzene, (4-pentynylthio)- Combines thioether + alkyne reactivityDual functionality for synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Benzene, (4-pentynylthio)-, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thio-substituted benzene derivatives typically involves nucleophilic substitution or thiol-alkyne coupling. For (4-pentynylthio)-benzene, a plausible route is the reaction of 4-bromobenzene with 4-pentynethiol under alkaline conditions, using a catalyst such as CuI to facilitate C–S bond formation. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios. Purity can be confirmed via GC-MS (as in Table 7-4, ATSDR 2007) . Safety protocols for handling thiols (e.g., inert atmosphere, PPE) should align with Angene’s safety guidelines .

Q. Which spectroscopic techniques are most effective for characterizing Benzene, (4-pentynylthio)-?

  • Methodological Answer :

  • NMR : 1H^1H-NMR can identify aromatic protons (δ 7.2–7.5 ppm) and alkyne protons (δ 2.5–3.0 ppm). 13C^{13}C-NMR resolves the sp2^2-hybridized carbons (120–140 ppm) and the terminal alkyne carbon (δ 70–80 ppm).
  • IR : The C≡C stretch (~2100 cm1^{-1}) and C–S bond (~600–700 cm1^{-1}) are key markers.
  • Mass Spectrometry : Electron ionization (EI-MS) and laser ionization (as in Börnsen et al. 2023) provide molecular ion peaks (e.g., m/z 176 for C11H _{11}H _{10}S) and fragmentation patterns.

Q. How does the pentynylthio substituent influence benzene’s solubility and stability under varying conditions?

  • Methodological Answer : The hydrophobic alkyne group reduces water solubility, favoring organic solvents (e.g., toluene, DCM). Stability studies should assess thermal decomposition (TGA/DSC) and photodegradation (UV-Vis monitoring). For conflicting data, replicate experiments under controlled humidity and oxygen levels, referencing NIST’s thermochemical databases for benchmarking .

Advanced Research Questions

Q. What intermolecular interactions dominate in Benzene, (4-pentynylthio)- clusters, and how can they be experimentally probed?

  • Methodological Answer : Supersonic jet expansions coupled with laser ionization (259.3 nm, as in Börnsen et al. 2023) reveal cluster formation dynamics. The pentynylthio group’s quadrupole moment and polarizability enhance π-π stacking and van der Waals interactions. Computational modeling (DFT or MD simulations) can predict binding energies, while mass spectrometry detects cluster stoichiometry (e.g., [C11H _{11}H _{10}S]n_n-H2O _2O clusters).

Q. How can contradictions in reaction kinetics data for thio-substituted benzenes be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or competing pathways. Use stopped-flow spectroscopy to monitor real-time kinetics in polar vs. nonpolar solvents. Cross-validate with HPLC (as in Rapid Multi-Analyte Quantification studies) to quantify byproducts. For example, competing sulfoxide formation in oxidative conditions requires adjusting oxidant strength (e.g., H2 _2O2 _2 vs. mCPBA).

Q. What role does Benzene, (4-pentynylthio)- play in catalytic systems, and how can its electronic properties be tailored for specific applications?

  • Methodological Answer : The alkyne moiety can act as a ligand in transition-metal catalysis (e.g., Pd or Cu). Cyclic voltammetry (CV) and UV-photoelectron spectroscopy (UPS) quantify HOMO/LUMO levels, while X-ray crystallography (if crystalline) reveals coordination geometry. Tailoring involves substituent effects: electron-withdrawing groups (e.g., –NO2 _2) stabilize charge-transfer complexes, whereas electron-donating groups (e.g., –OCH3 _3) enhance π-donor capacity (see NIST’s thermochemical data for analogous compounds) .

Notes

  • Advanced questions integrate methodologies from analytical chemistry (e.g., MS, spectroscopy) and computational modeling.
  • Basic questions emphasize foundational synthesis and characterization, while advanced questions address mechanistic and application-driven research.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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